molecular formula C10H13Cl2NO2 B1453237 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride CAS No. 1291351-81-9

2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride

Cat. No. B1453237
M. Wt: 250.12 g/mol
InChI Key: WNDNOCYAFWOKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride (2-CPDMAA-HCl) is a compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 325.8 g/mol and is soluble in water. 2-CPDMAA-HCl is commonly used as a reagent in chemical synthesis and as a starting material for the production of various pharmaceuticals. It has been used in the synthesis of various drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents.

Scientific Research Applications

Role in Environmental Science and Toxicology

Chlorophenols, a group that includes compounds structurally related to 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride, have been extensively studied for their environmental impact and toxicity. These compounds are known for their moderate to high persistence in various environments and can exert toxic effects on both mammalian and aquatic life. The research focuses on understanding their behavior in ecosystems, their biodegradation, and their potential as environmental pollutants. Studies have evaluated the consequences of chlorophenol contamination in aquatic environments, highlighting the need for effective management and treatment strategies to mitigate their impact (Krijgsheld & Gen, 1986).

Application in Organic Chemistry and Materials Science

Research in organic chemistry and materials science has explored the synthesis, characterization, and application of chlorophenyl-containing compounds, demonstrating their utility in creating novel materials with specific functionalities. These studies have contributed to the development of new synthetic pathways and the exploration of the physicochemical properties of chlorophenyl derivatives, potentially including compounds like 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride. The focus is on understanding the structural properties of these compounds and their potential applications in various industrial and technological fields (Issac & Tierney, 1996).

Environmental Remediation and Waste Treatment

Chlorophenyl compounds are also a subject of study in the context of environmental remediation and waste treatment. Research has investigated the use of organic acids and other chemical treatments to degrade or remove chlorophenyl derivatives from contaminated sites or wastewater. These studies aim to develop more efficient and environmentally friendly methods for treating waste containing chlorophenyl compounds, reducing their presence in the environment, and minimizing their ecological footprint (Goodwin et al., 2018).

properties

IUPAC Name

2-(3-chlorophenyl)-2-(dimethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-12(2)9(10(13)14)7-4-3-5-8(11)6-7;/h3-6,9H,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDNOCYAFWOKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC(=CC=C1)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride
Reactant of Route 5
2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.